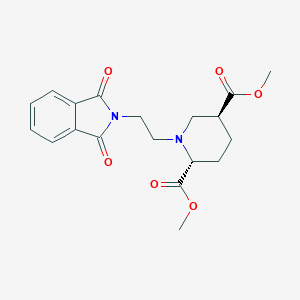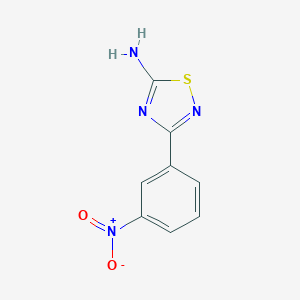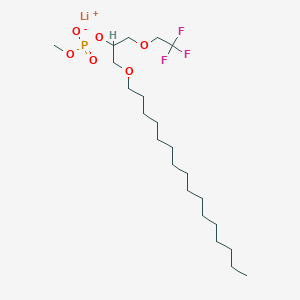
Mj33 lithium salt
Overview
Description
MJ33 lithium salt is a non-toxic and potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2). It also prevents lung injuries associated with lung inflammation in mice . MJ33 lithium salt is a selective, reversible inhibitor of the acidic, calcium-independent (ai)PLA2 activity of Prdx6 .
Molecular Structure Analysis
The molecular formula of MJ33 lithium salt is C22H43F3LiO6P . Its average mass is 498.483 Da and its monoisotopic mass is 498.290924 Da .Chemical Reactions Analysis
MJ33 is an active-site-directed, specific, competitive, and reversible phospholipase A2 (PLA2) inhibitor . It blocks the calcium-independent phospholipase A2 (iPLA2) activity of Prdx6 .Physical And Chemical Properties Analysis
MJ33 lithium salt appears as a white solid . It is soluble in water at a concentration of ≥5 mg/mL when warmed at 60 °C .Scientific Research Applications
Inhibition of Peroxiredoxin VI (Prdx6)
MJ33 lithium salt has been used as a Peroxiredoxin VI (Prdx6) inhibitor . Prdx6 is a bifunctional enzyme with both non-selenium glutathione peroxidase and phospholipase A2 (PLA2) activities . MJ33 specifically inhibits the acidic, calcium-independent PLA2 activity of Prdx6 .
Study of Prdx6 Peroxidase Activity
MJ33 has been used to study its specific Prdx6 peroxidase activity in vitro . This research is crucial for understanding the role of Prdx6 in various biological processes and diseases.
Research on Breast Cancer Cell Line (MCF-7)
MJ33 has been used in research involving the breast cancer cell line (MCF-7) . The study of MJ33’s effects on these cells can provide valuable insights into potential therapeutic strategies for breast cancer.
Study of Acute Lung Injury
MJ33 has been used to study its effects on a mouse model of acute lung injury associated with exposure to hyperoxia . This research could lead to new treatments for acute lung injury.
Potential Therapeutic Agent
MJ33 has been studied for its potential use as a therapeutic agent . Its ability to inhibit Prdx6 and its effects on various cell lines make it a promising candidate for further research in drug development.
Inhibition of NADPH Oxidase Type 2 (NOX2)
MJ33 acts as a potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2) . It also prevents lung injuries associated with lung inflammation in mice .
Mechanism of Action
Target of Action
MJ33 lithium salt is an active-site-directed, specific, competitive, and reversible inhibitor of Phospholipase A2 (PLA2) . The primary target of MJ33 is the calcium-independent phospholipase A2 (iPLA2) activity of Peroxiredoxin-6 (Prdx6) . Prdx6 is a bifunctional enzyme with both non-selenium glutathione peroxidase and phospholipase A2 (PLA2) activities .
Mode of Action
MJ33 selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) . In crystallographic studies, MJ33 and five sulfate or phosphate anions are bound between the two subunits of the PLA2 dimer . The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A and the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This interaction blocks the iPLA2 activity of Prdx6 .
Biochemical Pathways
The inhibition of iPLA2 activity of Prdx6 by MJ33 impacts the hydrolysis of the sn-2 ester of glycerophospholipids, a process that produces a fatty acid and a lysophospholipid . This process is crucial for the intracellular processing of surfactant lipids, such as dipalmitoylphosphatidylcholine .
Pharmacokinetics
It is soluble in water at 10 mg/ml with warming to 60 °c , which could potentially influence its absorption and distribution in the body.
Result of Action
MJ33 lithium salt acts as a potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2) . It also prevents lung injuries associated with lung inflammation in mice .
Action Environment
The action of MJ33 lithium salt is influenced by the environment in which it is present. For instance, all PLA2s, including those inhibited by MJ33, are soluble enzymes that are active at acidic pH (4.5–5.0) and are calcium-independent . Therefore, the pH and calcium levels in the environment could potentially influence the action, efficacy, and stability of MJ33.
Future Directions
properties
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
| Record name | mj33 lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mj33 lithium salt | |
CAS RN |
199106-13-3 | |
| Record name | mj33 lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)


![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
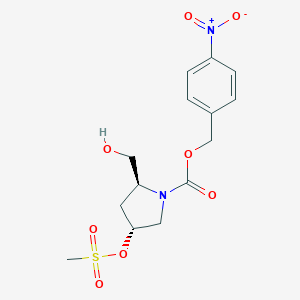
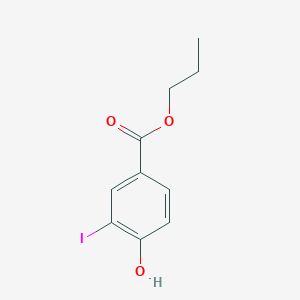

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
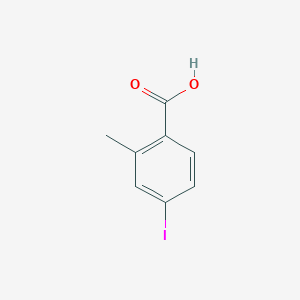
![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
